![molecular formula C13H20N2O2S B3723708 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B3723708.png)
3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Overview
Description
3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is a pyrimidinone derivative, which is a class of compounds that have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its relatively low toxicity. This makes it a safe compound to work with, even at higher concentrations. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the further elucidation of its mechanism of action and its potential use in the treatment of various diseases. Additionally, further studies could be conducted to explore its potential applications in other fields of study, such as materials science.
Scientific Research Applications
The potential applications of 3-allyl-2-(butylthio)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone in scientific research are vast. This compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and viral infections. It has also been studied for its potential use as a tool in the development of new drugs.
properties
IUPAC Name |
2-butylsulfanyl-5-ethyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-4-7-9-18-13-14-11(16)10(6-3)12(17)15(13)8-5-2/h5,16H,2,4,6-9H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMNWYUKVOHAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=C(C(=O)N1CC=C)CC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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